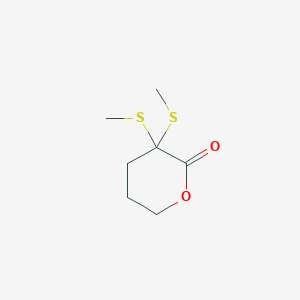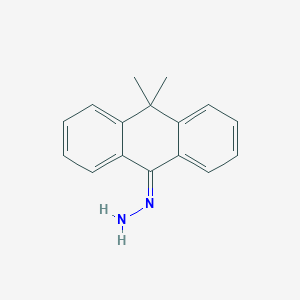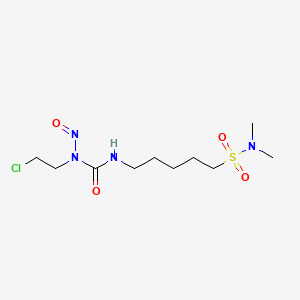![molecular formula C20H16N2S2 B14358022 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline CAS No. 91234-72-9](/img/structure/B14358022.png)
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a disulfide linkage between two quinoline moieties, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the disulfide linkage. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
The disulfide linkage can be introduced through the reaction of thiol groups with oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the above-mentioned synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid catalysts for Friedländer and Skraup synthesis.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline involves its interaction with various molecular targets. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The quinoline moiety can interact with DNA, enzymes, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Methylquinoline: A simpler quinoline derivative with similar core structure but lacking the disulfide linkage.
8-Methylquinoline: Another quinoline derivative with a methyl group at a different position.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A quinoline derivative with additional chlorine and hydroxyl groups.
Uniqueness
5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activities not found in simpler quinoline derivatives.
Propiedades
Número CAS |
91234-72-9 |
|---|---|
Fórmula molecular |
C20H16N2S2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
5-methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C20H16N2S2/c1-13-8-10-17(19-16(13)6-4-12-22-19)23-24-20-14(2)7-9-15-5-3-11-21-18(15)20/h3-12H,1-2H3 |
Clave InChI |
FTMYBKIWHKZDEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=NC2=C(C=C1)SSC3=C(C=CC4=C3N=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)




![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)


![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

